
Octadecyl 3,4-dihydroxy-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 3,4-dihydroxy-5-methoxybenzoate is a chemical compound known for its unique structure and properties It is an ester derivative of 3,4-dihydroxy-5-methoxybenzoic acid, where the hydroxyl groups are substituted with an octadecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 3,4-dihydroxy-5-methoxybenzoate typically involves the esterification of 3,4-dihydroxy-5-methoxybenzoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 3,4-dihydroxy-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Octadecyl 3,4-dihydroxy-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octadecyl 3,4-dihydroxy-5-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. It may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-5-methoxybenzoic acid: The parent compound with similar structural features.
3,4,5-Trimethoxybenzoic acid: Another derivative with additional methoxy groups.
3,4-Dihydroxybenzoic acid: Lacks the methoxy group but shares the dihydroxybenzene core.
Uniqueness
Octadecyl 3,4-dihydroxy-5-methoxybenzoate is unique due to the presence of the long octadecyl chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in nonpolar solvents and may influence its biological activity compared to other similar compounds .
Properties
CAS No. |
110301-05-8 |
|---|---|
Molecular Formula |
C26H44O5 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
octadecyl 3,4-dihydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C26H44O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-31-26(29)22-20-23(27)25(28)24(21-22)30-2/h20-21,27-28H,3-19H2,1-2H3 |
InChI Key |
BMVFYRWINIYZNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)





![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)

![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)


